molecular formula C14H12O4 B1581199 2,6-Diacetoxynaphthalene CAS No. 22426-47-7

2,6-Diacetoxynaphthalene

Cat. No. B1581199
CAS RN: 22426-47-7
M. Wt: 244.24 g/mol
InChI Key: JTUIDPCUTRXCPW-UHFFFAOYSA-N
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Description

2,6-Diacetoxynaphthalene (DAN) is a solid substance used for laboratory research purposes . It has a molecular formula of C14H12O4 and a molecular weight of 244.25 .


Synthesis Analysis

DAN is produced by subjecting 6-acetoxy-2-acetonaphthone (AAN) to a Baeyer-Villiger oxidation using a peroxy compound, such as peracetic acid, as an oxidant . The AAN is preferably produced by subjecting 2-naphthyl acetate to a Fries rearrangement or 2-naphthol to a Friedel-Crafts acetylation, to produce 6-hydroxy-2-acetonaphthone (HAN), and then acetylating the HAN .


Molecular Structure Analysis

The molecular structure of DAN is characterized by a naphthalene moiety with a ring carbon which bears two acetoxy groups . The crystal structure of DAN has been studied, providing further insights into its molecular structure .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of DAN is the Baeyer-Villiger oxidation of AAN . This reaction is performed under conditions such that the reaction mass contains no more than about 0.1 wt.% of a mineral acid based on the weight of the initially added pure peroxy compound .


Physical And Chemical Properties Analysis

DAN is a solid at 20 degrees Celsius . . The melting point of DAN ranges from 176.0 to 179.0 degrees Celsius .

Scientific Research Applications

1. Peroxynitrite Detection

A study by Hosu et al. (2016) explored the electropolymerization of 2,6-dihydroxynaphthalene on a screen printed carbon electrode for the detection of peroxynitrite (PON). This novel sensor showed excellent electrocatalytic activity for PON oxidation and could measure PON concentrations in a linear range from 2 to 300 μM with high sensitivity, selectivity, and stability (Hosu et al., 2016).

2. Photoelectrical Properties for DSSC Application

Research by Gayathri (2018) focused on the electronic structure and photoelectrical properties of 1,4-diacetoxy-2-methylnaphthalene, a compound related to 2,6-Diacetoxynaphthalene, for dye-sensitized solar cell (DSSC) applications. The study combined experimental and theoretical (DFT) methods to understand the structure, vibrations, and electronic properties, highlighting its potential in energy transfer and biological activity (Gayathri, 2018).

3. Acylation in Catalysis

Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene with acetic anhydride in the presence of zeolite beta. This research highlighted the shape-selective acylation with zeolite catalysts, which is crucial in the production of certain chemicals, showing a significant increase in the selectivity for desired products (Andy et al., 2000).

4. Cytotoxicity Against Cancer Cells

A study by Chang et al. (2015) on 2-phenylnaphthalenes, structurally related to 2,6-Diacetoxynaphthalene, revealed that these compounds inhibit proliferation and induce apoptosis in MCF-7 breast cancer cells. The research provided insights into the structure-activity relationship of these compounds and their potential therapeutic applications (Chang et al., 2015).

5. Potential Anti-Cancer Drug Development

Saji et al. (2021) conducted a comprehensive study on 2-bromo-6-methoxynaphthalene, which shares a similar naphthalene core with 2,6-Diacetoxynaphthalene. The research, including molecular docking studies, suggested that this compound exhibits anti-cancer activities, indicating potential for development as an anti-cancer drug (Saji et al., 2021).

Safety And Hazards

DAN is used for laboratory research purposes and is not intended for drug or household use . In case of exposure, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing. If skin or eye irritation occurs, rinse with water and seek medical advice . It’s important to note that the product is not classified under any hazard class according to Regulation (EC) No 1272/2008 .

properties

IUPAC Name

(6-acetyloxynaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUIDPCUTRXCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344189
Record name 2,6-Diacetoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diacetoxynaphthalene

CAS RN

22426-47-7
Record name 2,6-Diacetoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a process for producing 2,6-dihydroxynaphthalene from 2,6-diisopropylnaphthalene, 2,6-diisopropylnaphthalene is oxidized in the presence of a specific proportion of a basic compound to hydroxylate or hydroperoxylate 2,6-diisopropylnaphthalene in a high conversion, and the resulting intermediate is then subjected to acid cleavage in the presence of hydrogen peroxide to produce 2,6-dihydroxynaphthalene in a high yield. The yield of 2,6-dihydroxynaphthalene increases by subjecting the reaction mixture containing the above intermediate to a purifying operation or dehydrating operation or adding acetone to it before it is submitted to the acid cleavage. 2,6-Dihydroxynaphthalene may be reacted with acetic anhydride to obtain 2,6-diacetoxynaphthalene.
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Synthesis routes and methods II

Procedure details

In the same manner as in Example 7, 13.0 g of the thus obtained 2,6-dihydroxynaphthalene were acetylated with 5.9 g of acetic acid and 17.6 g of acetic anhydride to obtain 17.5 g of 2,6-diacetoxynaphthalene of the purity of 99.82% (by DSC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TK Kim, SO Kim, IJ Chung - Polymers for Advanced …, 1997 - Wiley Online Library
A series of thermotropic liquid crystalline poly(ester‐imide)s was synthesized by melt polymerization of diacetoxynaphthalene acid and n‐(ω‐carboxyalkylene) trimellitic imides. All …
Number of citations: 13 onlinelibrary.wiley.com
RN Demartino - Journal of Applied Polymer Science, 1983 - Wiley Online Library
A series of thermotropic liquid crystalline polyesters based on p‐hydroxybenzoic acid, terephthalic acid, 2,6‐dihydroxynaphthalene and containing small amounts of either Bisphenol A, …
Number of citations: 28 onlinelibrary.wiley.com
EG POPOVA, LA CHETKINA… - Soviet physics …, 1991 - pascal-francis.inist.fr
Crystal structure of 2,6-diacetoxynaphthalene CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification …
Number of citations: 2 pascal-francis.inist.fr
R Robinson, F Weygand - Journal of the Chemical Society (Resumed), 1941 - pubs.rsc.org
… suffered loss of a methoxygroup on hydrogenation in the presence of Adams's catalyst, and deoxygenation also occurred in the reduction of 2 : 6-diacetoxynaphthalene. …
Number of citations: 25 pubs.rsc.org
VS Prasad, CKS Pillai - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
Melt‐processable liquid‐crystalline terpolyesters of 4‐hydroxyphenylacetic acid (HPAA) and 3‐(4‐hydroxyphenyl)propionic acid (HPPA) with terephthalic acid and 2,6‐naphthalene diol …
Number of citations: 11 onlinelibrary.wiley.com
SO Kim, TK Kim, IJ Chung - Polymer, 2000 - Elsevier
Main chain type thermotropic poly(ester-imide)s composed of N-(ω-carboxyalkylene) trimellitic imides and methylhydroquinone diacetate or hydroquinone diacetate were prepared by …
Number of citations: 15 www.sciencedirect.com
J Wang, PH Geil, M Kaszonyiova, F Rybnikar - Polymer, 2006 - Elsevier
The morphology and crystal structures of poly(2,6-naphthalene terephthalate) (PNT) and poly(2,6-naphthalene naphthalate) (PNN), prepared by confined thin film melt/solution …
Number of citations: 1 www.sciencedirect.com
TK Kim, KM Kim, IJ Chung - Polymer journal, 1997 - nature.com
Thermotropic liquid crystalline copoly (ester-imide) s were synthesized from n-(ω-carboxyalkylene) trimellitic imide, 2, 6-dihydroxynaphthalene, and p-hydroxybenzoic acid. The …
Number of citations: 5 www.nature.com
TJ Dingemans, ES Weiser, TL St Clair - 2009 - ntrs.nasa.gov
Main chain thermotropic liquid crystal esters, ester-imides, and ester-amides were prepared from AA, BB, and AB type monomeric materials and end-capped with phenylacetylene, …
Number of citations: 3 ntrs.nasa.gov
MI Ali - 2005 - agnee.tezu.ernet.in
The present thesis is an outcome of my research work, which I have undertaken in PhD curriculum of Tezpur University. This is a sincere effort due to which I am able to represent my …
Number of citations: 0 agnee.tezu.ernet.in

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